Sodium nitrite is primarily produced through the reaction of sodium nitrate with reducing agents or by the absorption of nitrogen oxides in alkaline solutions. It can also be formed during the industrial production of nitric acid.
Sodium nitrite is classified as a nitrite salt and falls under the category of inorganic compounds. It is recognized for its role as a preservative and color fixative in cured meats, as well as a reagent in various chemical reactions.
Sodium nitrite can be synthesized through several methods:
The production process often involves crystallization techniques to purify the sodium nitrite from mother liquor containing other salts, such as sodium nitrate . The concentration of sodium nitrite in the final product typically ranges from 39% to 41% by weight.
Sodium nitrite consists of a sodium cation () and a nitrite anion (). The molecular structure can be represented as follows:
The bond angles in the nitrite ion are approximately 120 degrees, indicating a trigonal planar geometry around the nitrogen atom. The oxygen atoms are bonded to the nitrogen atom with one double bond and one single bond.
Sodium nitrite participates in several important chemical reactions:
The reaction between sodium nitrite and hydrochloric acid produces nitrogen gas and sodium chloride:
Sodium nitrite functions primarily by inhibiting bacterial growth, particularly Clostridium botulinum, which is responsible for botulism. It acts by interfering with cellular respiration and inhibiting enzyme activity.
In food preservation, sodium nitrite helps maintain color and flavor while preventing spoilage by pathogens. Its effectiveness is enhanced when used in conjunction with other preservatives.
Relevant data indicates that sodium nitrite should be stored away from heat sources and incompatible materials to prevent decomposition .
Sodium nitrite has diverse applications across various fields:
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